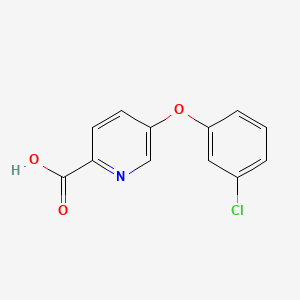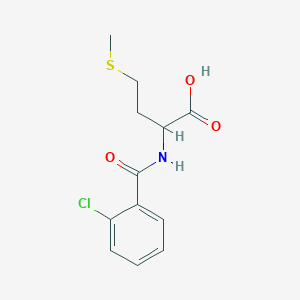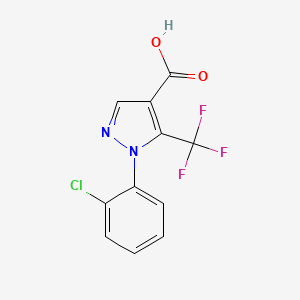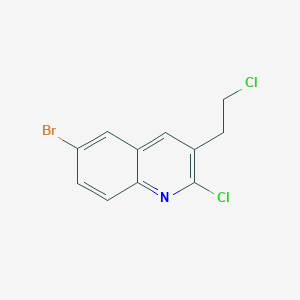
1-(Cyclopropylcarbonyl)piperazine hydrochloride
Vue d'ensemble
Description
1-(Cyclopropylcarbonyl)piperazine Hydrochloride is a chemical compound with the molecular formula C8H15ClN2O . It is a reagent used in the synthesis of Esaprazole analogs showing σ1 binding and neuroprotective properties in vitro .
Molecular Structure Analysis
The molecular structure of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride is represented by the InChI Key: WIHDAPMHNYYTOA-UHFFFAOYSA-N . The compound has a molecular weight of 190.67 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Cyclopropylcarbonyl)piperazine Hydrochloride are not detailed in the available resources, it is known to be used as a reagent in the synthesis of Esaprazole analogs .Physical And Chemical Properties Analysis
1-(Cyclopropylcarbonyl)piperazine Hydrochloride is a solid at 20 degrees Celsius . It has a melting point of 177 degrees Celsius . It is soluble in water .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
1-(Cyclopropylcarbonyl)piperazine hydrochloride, a derivative of piperazine, plays a significant role in pharmaceutical synthesis. For instance, a study by S. Mai (2005) discusses the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride from 3-chloroaniline, indicating its use in creating various pharmaceutical compounds (Mai, 2005). Similarly, research by Z. Quan (2006) details the synthesis of 1-(2,3-dichlorophenyl)piperazine, another pharmaceutical intermediate, confirming the importance of these derivatives in drug synthesis (Quan, 2006).
Biological Activity and Drug Development
The derivatives of piperazine hydrochloride exhibit significant biological activities, which are crucial in the development of therapeutic drugs. For instance, the paper by Y. Osa et al. (2002) highlights the high biological activity of certain piperazine derivatives, particularly in addressing multidrug resistance (MDR) in cancer and malaria (Osa et al., 2002). Another study by D. Romero et al. (1994) discusses the synthesis and evaluation of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their inhibition of HIV-1 reverse transcriptase, indicating the potential use of these compounds in HIV treatment (Romero et al., 1994).
Structural and Chemical Analysis
Detailed structural and chemical analyses of piperazine hydrochloride derivatives provide insights into their properties and potential applications. The work by Muzzaffar A Bhat et al. (2017) on the structural characterization of a cyclohexane containing substituted thio piperazinium chloride shows how these compounds can be structurally analyzed for further applications (Bhat et al., 2017).
Therapeutic and Diagnostic Applications
The potential therapeutic and diagnostic applications of piperazine hydrochloride derivatives are explored in various studies. C. Abate et al. (2011) discuss analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for potential use as positron emission tomography radiotracers in oncology, indicating their significance in medical imaging and diagnosis (Abate et al., 2011).
Mécanisme D'action
Target of Action
It’s known that piperazine derivatives often interact with the central nervous system, particularly targeting gaba receptors and sigma receptors .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets by mimicking the natural ligands of these receptors, leading to changes in cellular signaling .
Biochemical Pathways
Piperazine derivatives are known to influence various neurotransmitter systems, including the dopaminergic, serotonergic, and gabaergic systems .
Pharmacokinetics
Piperazine derivatives are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Piperazine derivatives often lead to changes in neuronal excitability and neurotransmitter release, which can have various effects depending on the specific targets and the physiological context .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of many drugs .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
cyclopropyl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8(7-1-2-7)10-5-3-9-4-6-10;/h7,9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHDAPMHNYYTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbonyl)piperazine hydrochloride | |
CAS RN |
1021298-67-8 | |
| Record name | 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(Cyclopropylcarbonyl)piperazine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7PP4J6RFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid](/img/structure/B3024836.png)


![4-[(4-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3024841.png)
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3024842.png)
![5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid](/img/structure/B3024844.png)


![1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3024851.png)
